molecular formula C7H6CoN2 B8268781 ZIF-9(Co)

ZIF-9(Co)

Cat. No.: B8268781
M. Wt: 177.07 g/mol
InChI Key: VVGYIRLCKJNMTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ZIF-9(Co) is a cobalt-based zeolitic imidazolate framework (ZIF), a subclass of metal-organic frameworks (MOFs) known for their high thermal and chemical stability, permanent porous structure, and large specific surface area . Its structure consists of a zeolite-like sodalite (SOD) topology formed by corner-sharing CoN4 tetrahedra, where cobalt ions are coordinated by benzimidazolate linkers . This configuration yields a crystalline porous material with significant application potential in heterogeneous catalysis and environmental remediation. In green chemistry, ZIF-9(Co) serves as an efficient heterogeneous catalyst for important organic transformations. It demonstrates excellent performance in Knoevenagel condensation reactions for carbon-carbon bond formation and the N-formylation of amines to produce formamide derivatives . These reactions are crucial in pharmaceutical synthesis, and ZIF-9(Co) enables high yields (up to 98%) under green conditions, features easy separation by filtration, and maintains activity for at least six catalytic cycles . Furthermore, ZIF-9(Co) and its composites are effective in activating peroxymonosulfate (PMS) for advanced oxidation processes, leading to the rapid degradation of organic pollutants like Rhodamine B in water . Recent research also explores its use in photoelectrochemical catalysis for water splitting and in the cycloaddition of CO₂ to epoxides, highlighting its role in addressing energy and environmental challenges . The material can be synthesized via several methods, including solvothermal, room-temperature precipitation, and mechanochemical approaches . Its properties can be further enhanced by forming composites with materials like graphene oxide (GO), Ti3C2Tx MXene, or polyoxometalates (POMs) . For instance, compositing with GO provides nucleation sites that prevent aggregation of ZIF-9 crystals and can improve catalytic performance and stability . ZIF-9(Co) is for research purposes only and is not intended for diagnostic, therapeutic, or human use. Please refer to the relevant material safety data sheet (MSDS) for safe handling and storage procedures.

Properties

IUPAC Name

1H-benzimidazole;cobalt
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2.Co/c1-2-4-7-6(3-1)8-5-9-7;/h1-5H,(H,8,9);
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVGYIRLCKJNMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC=N2.[Co]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6CoN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.07 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ZIF-9(Co) typically involves the reaction of benzimidazole with a cobalt salt. One common method is the reaction of benzimidazole with cobalt(II) chloride in an appropriate solvent, such as ethanol or methanol, under reflux conditions . The reaction can be represented as follows:

Scientific Research Applications

Catalytic Applications

1.1 Photocatalytic CO2 Reduction

ZIF-9 has been utilized as a cocatalyst in photocatalytic systems for carbon dioxide reduction. A notable study demonstrated that composites of ZIF-9 and titanium dioxide (TiO2) exhibited enhanced CO2 photoreduction activity. The Co-ZIF-9/TiO2 composite was synthesized via an in situ method, leading to improved charge separation and higher efficiency in converting CO2 into valuable products such as carbon monoxide and hydrocarbons. Specifically, the optimized composite achieved a total utilized photoelectron number of 28.17 μmol after 10 hours of reaction, significantly outperforming pure TiO2 .

1.2 Hydrogen Production

ZIF-9 has also been investigated for its photocatalytic hydrogen production capabilities. Research indicates that ZIF-9 nanosheets synthesized in an ionic liquid/ethanol mixture can effectively facilitate hydrogen generation under light irradiation. The structural characteristics of ZIF-9 contribute to its performance as a photocatalyst, making it a promising candidate for sustainable hydrogen production technologies .

Energy Storage

2.1 Lithium-Ion Batteries

Recent studies have explored the use of ZIF-9 as a precursor for creating high-performance anode materials in lithium-ion batteries (LIBs). By annealing ZIF-9 at varying temperatures, researchers developed cobalt/nitrogen-doped porous carbon composites that exhibit impressive electrochemical performance. For instance, the Co/CZIF-9 composite achieved a specific discharge capacity of 508.8 mA h/g, indicating its potential as an effective anode material for LIBs .

Gas Adsorption and Storage

3.1 CO2 Capture

ZIF-9 is recognized for its exceptional gas adsorption properties, particularly for carbon dioxide capture. Its high surface area and tunable pore structure make it suitable for applications in carbon capture and storage technologies. Studies have shown that ZIF-9 can effectively adsorb CO2 under various conditions, making it a viable option for mitigating greenhouse gas emissions .

Structural Characteristics and Synthesis

ZIF-9 crystallizes in a hexagonal symmetry with a sodalite (SOD) topology, featuring cobalt ions linked by imidazolate ligands. The synthesis typically involves the reaction of cobalt salts with imidazole derivatives in appropriate solvents under controlled conditions . The resulting framework exhibits a pore diameter of approximately 2.9 × 4.3 Å, which is conducive to gas adsorption applications.

Summary Table of Applications

Application AreaSpecific Use CasePerformance Indicators
CatalysisCO2 PhotoreductionUPN: 28.17 μmol after 10 hours
Hydrogen ProductionEffective under light irradiation
Energy StorageLithium-Ion BatteriesSpecific discharge capacity: 508.8 mA h/g
Gas AdsorptionCO2 CaptureHigh adsorption capacity

Comparison with Similar Compounds

ZIF-9(Co) vs. ZIF-67(Co)

Structural and Electronic Differences :

  • Ligand Chemistry : ZIF-9 uses benzimidazolate (Bim), while ZIF-67 uses 2-methylimidazolate (mIm). The extended π-conjugation in Bim ligands enhances charge transfer in ZIF-9 .
  • Bandgap : ZIF-9 has a slightly lower bandgap (3.6 eV) compared to ZIF-67 (3.7 eV), favoring light absorption in photocatalytic reactions .
  • Co Coordination : Both frameworks retain Co²⁺ in tetrahedral coordination, but ZIF-67 shows greater electron density redistribution under light due to ligand-to-metal charge transfer (LMCT) .

Performance in Catalysis :

Property ZIF-9(Co) ZIF-67(Co)
Aza-Henry CDC Reaction 84 mol% yield (MeNO₂-PhTHIQ) 55 mol% yield
Photocatalytic H₂ Production 112.37 mmol g⁻¹ h⁻¹ (nanosheets) N/A
Electrochemical Capacitance 2.5 F g⁻¹ (ZIF-9@DMF) Higher than ZIF-9

Stability : ZIF-9(Co) retains structural integrity after four catalytic cycles (82 mol% yield retention) , whereas ZIF-67 exhibits framework degradation under prolonged light exposure .

ZIF-9(Co) vs. ZIF-12(Co)

Structural Differences :

  • Topology : ZIF-12(Co) adopts an RHO topology with larger pores (3.0 × 14.6 Å) compared to ZIF-9’s SOD topology .
  • Metal-Ligand Interaction: ZIF-12’s larger pores facilitate Li⁺ ion diffusion in battery anodes, while ZIF-9’s smaller pores enhance selectivity in gas separation .

Electrochemical Performance :

Property ZIF-9(Co) ZIF-12(Co)
Li-Ion Battery Anode Reversible peaks at 0.11 V/1.04 V Reversible peaks at 0.11 V/1.09 V
Surface Area 270.59 m² g⁻¹ (Co/C-700) Lower than ZIF-9

Thermal Stability : ZIF-9-derived Co/N-doped carbon retains morphology up to 900°C , whereas ZIF-12-derived composites undergo structural collapse at high temperatures .

ZIF-9(Co) vs. Co-Based Layered Double Hydroxides (LDHs)

Electrocatalytic Oxygen Evolution (OER) :

Property ZIF-9(III)/Co LDH Pure Co LDH
Overpotential (10 mA cm⁻²) 297 mV >350 mV
Stability >20 cycles with <5% activity loss Rapid deactivation

The ZIF-9(III)/Co LDH composite benefits from synergistic effects between the ZIF framework (high surface area) and LDH (abundant redox-active sites), achieving a Tafel slope of 58 mV dec⁻¹ .

ZIF-9(Co) vs. Co Nanoparticles

Catalytic Activity in Ammonia Borane Hydrolysis :

Property ZIF-9(Co) Co Nanoparticles
H₂ Production Rate ~3× faster Baseline (41 mol%)
Activation Energy 40.8 kJ mol⁻¹ >50 kJ mol⁻¹

ZIF-9(Co)’s porous structure enhances substrate accessibility and stabilizes reactive intermediates, outperforming conventional Co nanoparticles .

ZIF-9(Co) in Gas Separation

H₂/CO₂ Separation Performance :

Material Selectivity (H₂/CO₂) CO₂ Permeance (GPU)
ZIF-9(Co)@P84 Membrane 23.8 1.2
ZIF-8/ZIF-9 Bilayer >30 <1.0

ZIF-9(Co)’s smaller pores improve H₂/CO₂ selectivity over ZIF-8 (Zn-based) but require composite membranes to mitigate defects .

Key Research Findings

  • Photocatalysis: ZIF-9(Co) nanosheets achieve 112.37 mmol g⁻¹ h⁻¹ H₂ production, 3.8× higher than bulk ZIF-9(III) due to enhanced charge separation .
  • Adsorption : ZIF-9@SMM composites exhibit 1.8× higher Congo Red adsorption capacity than pure ZIF-9(Co) by improving hydrophilicity .
  • Electrochemical Stability : ZIF-9-derived Co/CZIF-9_900 maintains 98% capacity after 100 cycles in Li-ion batteries .

Q & A

Q. How is ZIF-9(Co) synthesized, and what characterization methods confirm its structural integrity?

ZIF-9(Co) is synthesized via solvothermal methods using Co(NO₃)₂·6H₂O, benzimidazole, and N,N-dimethylformamide (DMF) at 130°C for 48 hours. A critical step involves pH adjustment to avoid cobalt formate impurities . Post-synthesis, activation under dynamic vacuum at 230°C for 48 hours removes residual solvents . Structural integrity is confirmed via:

  • PXRD : To verify phase purity and crystallinity .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability (stable up to 550°C) .
  • FTIR/Raman Spectroscopy : Validates coordination of Co²⁺ with benzimidazole ligands .

Q. What are the thermal and chemical stability profiles of ZIF-9(Co)?

ZIF-9(Co) exhibits high thermal stability (up to 550°C) and resistance to boiling alkaline water and organic solvents (e.g., benzene, methanol) due to its robust Co–N coordination . However, annealing at high temperatures (>700°C) induces structural transitions, forming ordered crystalline phases like Co₂P/CoP nanoparticles embedded in carbon matrices, which enhance electrocatalytic stability .

Advanced Research Questions

Q. How can surface engineering strategies enhance ZIF-9(Co)'s electrocatalytic performance for the oxygen evolution reaction (OER)?

Surface engineering modifies ZIF-9(Co)'s coordination environment to optimize active sites:

  • Melamine Modification : Introduces N-donor sites via ligand exchange, stabilizing Co²⁺ and enabling phosphidation to form CoxP/NC-melamine composites. This enhances OER activity (overpotential: 297 mV at 10 mA cm⁻² in 1.0 M KOH) .
  • Phase Transition to Co LDH : Ethanol/water solvent mixtures promote 2D ZIF-9(III)/Co LDH composites with high surface area and synergistic electronic effects .
  • DFT Guidance : Predicts favorable ligand exchange pathways and electronic structure tuning .

Q. What methodologies are used to analyze ZIF-9(Co)'s gas adsorption and separation performance for H₂/CO₂?

  • Molecular Simulations : Calculate adsorption isotherms and diffusion barriers. ZIF-9(Co) shows higher CO₂ adsorption (2.3 mmol g⁻¹) than ZIF-8/ZIF-67 (0.7–0.8 mmol g⁻¹) due to smaller pore size (3.0 Å), enabling selective H₂ permeation .
  • Double-Layered Membranes : ZIF-8 or ZIF-67 coatings on ZIF-9(Co) reduce CO₂ surface adsorption, achieving H₂/CO₂ selectivity >97% via stepwise microfluidic synthesis .

Q. How does thermal annealing influence the structural and electronic properties of ZIF-9(Co) composites?

Annealing transforms ZIF-9(Co) into carbon-supported Co₂P/CoP nanoparticles (700°C under Ar), improving crystallinity and electrical conductivity. Key changes include:

  • Morphology : Irregular crystals transition to uniform, angular structures with enhanced porosity .
  • Electronic Structure : Metallic Co₂P interfaces reduce charge-transfer resistance (RCT) for electrocatalysis .

Q. What strategies mitigate cobalt formate impurities during ZIF-9(Co) synthesis?

Impurities arise from competing Co²⁺–formate coordination. Mitigation strategies include:

  • pH Adjustment : Optimizing synthesis pH to favor benzimidazole coordination over formate .
  • Selective Washing : Using DMF to dissolve cobalt formate while retaining ZIF-9(Co) .

Q. How do ZIF-9(Co) composites improve adsorption efficiency for organic pollutants like Congo red (CR)?

ZIF-9(Co)@SMM composites (super-macroporous microspheres) leverage:

  • Electrostatic Interactions : CR’s sulfonate groups bind to Co²⁺ .
  • π–π Stacking : Aromatic CR rings interact with benzimidazole ligands. Composites achieve 1.8× higher CR adsorption than pure ZIF-9(Co) due to improved dispersion and accessibility .

Q. What mechanisms drive ZIF-9(Co)/TiO₂ nanocomposites in photocatalytic CO₂ reduction?

In situ synthesis of ZIF-9(Co)/TiO₂ enhances charge separation and CO₂ activation:

  • Band Alignment : ZIF-9(Co)’s conduction band (-1.2 V vs. NHE) facilitates CO₂ reduction to CO/CH₄ .
  • Synergistic Effects : Co²⁺ sites adsorb CO₂, while TiO₂ generates electron-hole pairs under UV light. Optimized composites yield 28.17 µmol photoelectrons over 10 hours (2.1× pure TiO₂) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ZIF-9(Co)
Reactant of Route 2
Reactant of Route 2
ZIF-9(Co)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.